![molecular formula C19H21F3N4 B2638164 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-87-3](/img/structure/B2638164.png)
5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound. It has a molecular formula of C19H21F3N4 and an average mass of 362.392 Da . This compound belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The trifluoromethyl group adds to the complexity of the structure. Detailed structural analysis would require high-resolution crystallographic data or computational modeling .Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrimidines in Biological Activities
Pyrazolo[1,5-a]pyrimidines, including 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, have demonstrated significant biological activities in medicine. They are synthesized via various chemical processes and show potential as therapeutic agents due to their unique structural properties (Xu Li-feng, 2011).
5-HT6 Antagonist Activity
These compounds have been studied for their antagonist activity against serotonin 5-HT6 receptors. Modifications in the structure, particularly the substitution at certain positions, significantly influence their biological activity, showcasing their potential in developing new pharmacological agents (A. Ivachtchenko et al., 2013).
Anti-Mycobacterial Applications
The pyrazolo[1,5-a]pyrimidines, including variations of the specified compound, have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. Their structure-activity relationships highlight their potential in developing new therapeutic agents against tuberculosis (H. Sutherland et al., 2022).
Development of Anticancer Agents
Certain derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anticancer agents. The specific substitution patterns on the pyrazolo[1,5-a]pyrimidines structure play a crucial role in determining their efficacy against various cancer cell lines (K. Chavva et al., 2013).
Synthesis and Characterization in Various Fields
The synthesis, characterization, and modification of pyrazolo[1,5-a]pyrimidines contribute significantly to fields like material science and chemical engineering, where their unique properties can be harnessed for various applications. This includes the development of new materials with specific desired properties (S. Kaping et al., 2020).
Eigenschaften
IUPAC Name |
5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4/c1-3-4-8-11-23-15-12-13(2)24-18-16(14-9-6-5-7-10-14)17(19(20,21)22)25-26(15)18/h5-7,9-10,12,23H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFIZAFYCVTDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

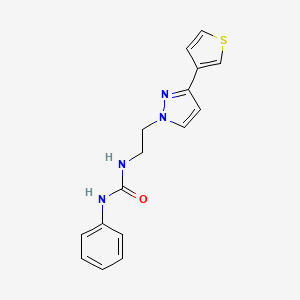
![2-(4,7-Dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2638083.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)
![4-iodo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2638086.png)
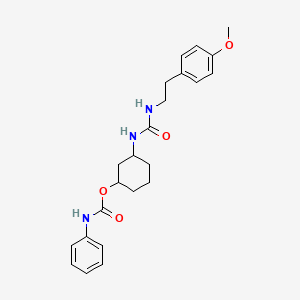
![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2638090.png)
![N-[4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2638092.png)
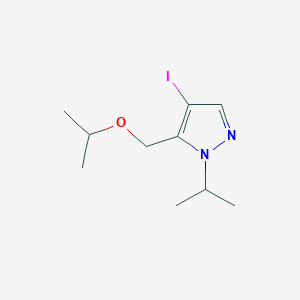
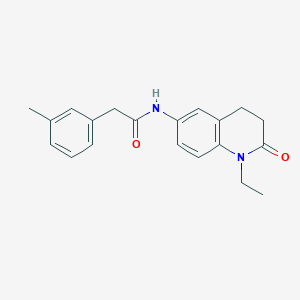
![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2638096.png)

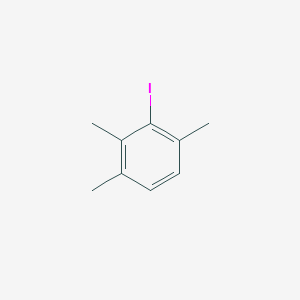
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide](/img/structure/B2638102.png)